N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide
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Description
“N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide” is a chemical compound with the molecular formula C21H21N3O5S2. It has a molecular weight of 459.5 g/mol . The compound is characterized by a benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl group and a 2-chloroacetamide group .
Molecular Structure Analysis
The compound has a complex molecular structure with several functional groups. The InChIKey for the compound is ZHZMTLYZIYKJMI-QGOAFFKASA-N . The compound’s structure includes a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen . The compound also contains a benzylidene group and a chloroacetamide group .Physical And Chemical Properties Analysis
This compound has several notable physical and chemical properties. It has a molecular weight of 459.5 g/mol and an XLogP3-AA value of 2.5 . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . It also has a topological polar surface area of 138 Ų .Scientific Research Applications
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- Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to regulate bioavailable iron levels .
- Results : Through a comprehensive analysis of the chemical properties and biological activities of siderophores, they have wide prospects in scientific research and practical applications .
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- Application : Bioluminescence is used for gene assays, the detection of protein–protein interactions, high-throughput screening (HTS) in drug discovery, hygiene control, analysis of pollution in ecosystems and in vivo imaging in small mammals .
- Methods : Bioluminescence occurs when the oxidation of a small-molecule luciferin is catalysed by an enzyme luciferase to form an excited-state species that emits light .
- Results : The last decade has seen great advances in protein engineering, synthetic chemistry, and physics which have allowed luciferins and luciferases to reach previously uncharted applications .
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- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides .
- Methods : These fungicides are based on the benzimidazole ring, which possesses fungicidal activity .
- Results : The main products include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, methyl .
properties
IUPAC Name |
N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-9-12(18)16-6-7-17-13(19)11(21-14(17)20)8-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,16,18)/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHFNPGYPTUMHV-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
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